2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The butyl and dimethyl groups are introduced through alkylation reactions. The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Known for its antioxidant activity.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage.
Uniqueness
2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-benzamido-N-butyl-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-4-5-11-19-17(22)15-12(2)13(3)23-18(15)20-16(21)14-9-7-6-8-10-14/h6-10H,4-5,11H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
QCNWMSNWHRFYJJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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